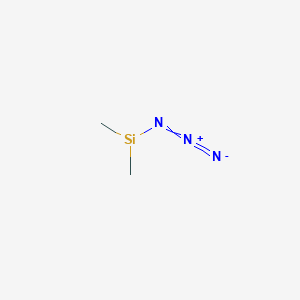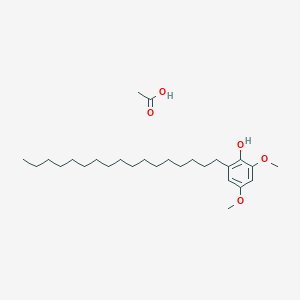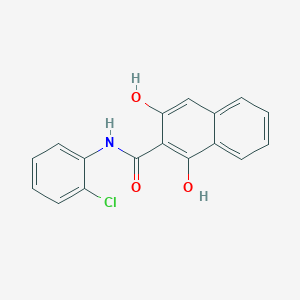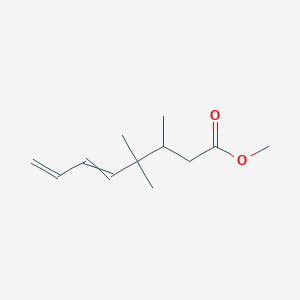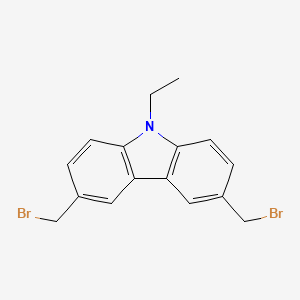
1-Butoxy-3-methylbut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxy-3-methylbut-1-ene is an organic compound with the molecular formula C9H18O It is a member of the alkene family, characterized by the presence of a double bond between carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butoxy-3-methylbut-1-ene can be synthesized through several methods. One common approach involves the alkylation of 3-methylbut-1-ene with butanol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process often includes distillation steps to purify the final product and remove any unreacted starting materials or by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Butoxy-3-methylbut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated hydrocarbons.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed:
Oxidation: Formation of 1-butoxy-3-methylbutan-2-one.
Reduction: Formation of 1-butoxy-3-methylbutane.
Substitution: Formation of halogenated derivatives such as 1-butoxy-3-methylbut-2-ene.
Scientific Research Applications
1-Butoxy-3-methylbut-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 1-butoxy-3-methylbut-1-ene exerts its effects depends on the specific reaction or application. In chemical reactions, the double bond and butoxy group play crucial roles in determining reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the context of use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.
Comparison with Similar Compounds
1-Butene, 3-methyl-: Shares a similar structure but lacks the butoxy group, resulting in different reactivity and applications.
1-Methoxy-3-methylbut-1-ene: Similar in structure but with a methoxy group instead of a butoxy group, leading to variations in chemical behavior.
Uniqueness: 1-Butoxy-3-methylbut-1-ene is unique due to the presence of both an alkene and an ether functional group, which imparts distinct chemical properties and potential applications. Its combination of reactivity and stability makes it a valuable compound for various scientific and industrial purposes.
Properties
CAS No. |
150538-01-5 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
1-butoxy-3-methylbut-1-ene |
InChI |
InChI=1S/C9H18O/c1-4-5-7-10-8-6-9(2)3/h6,8-9H,4-5,7H2,1-3H3 |
InChI Key |
MQJBKVJQOBWZAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC=CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


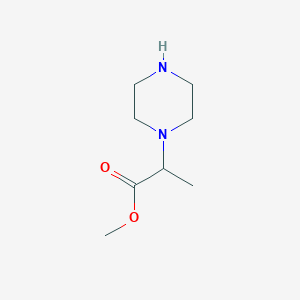
![4-(2-Chlorophenyl)-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one](/img/structure/B12562522.png)
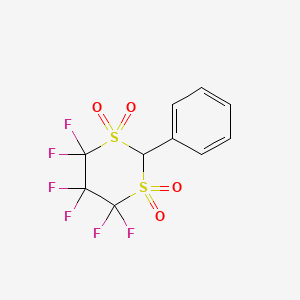
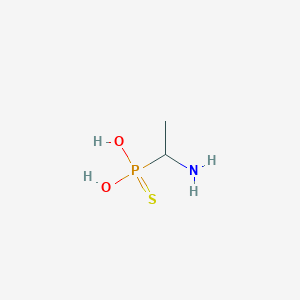

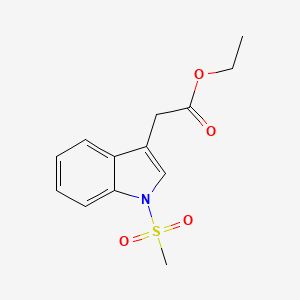
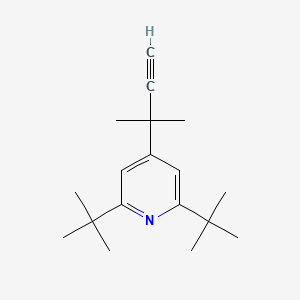

![4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12562581.png)
